Addressing the need for stepwise, controlled pyridine functionalization, 3-Fluoro-4-iodopyridine delivers orthogonal C-I (cross-coupling) and C-F (directed lithiation/SNAr) reactivity essential for convergent synthesis.
• Iodine at C-4 enables Pd-catalyzed Suzuki/Sonogashira couplings for C-C bond formation.
• Fluorine at C-3 directs low-temperature lithiation (-75°C, LDA) for C-2 functionalization.
• Validated in the synthesis of Eudistomin T and β-carboline alkaloids.
Supplied at ≥97% purity with full analytical documentation; standard research quantities in stock for immediate dispatch.
Molecular FormulaC5H3FIN
Molecular Weight222.99 g/mol
CAS No.22282-75-3
Cat. No.B028142
⚠ Attention: For research use only. Not for human or veterinary use.
Technical Parameters
Basic Identity
Product Name
3-Fluoro-4-Iodopyridine
CAS
22282-75-3
Synonyms
4-Iodo-3-fluoropyridine;
Molecular Formula
C5H3FIN
Molecular Weight
222.99 g/mol
Structural Identifiers
SMILES
C1=CN=CC(=C1I)F
InChI
InChI=1S/C5H3FIN/c6-4-3-8-2-1-5(4)7/h1-3H
InChIKey
MSLUTDVOKZOXTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes
1 g / 5 g / 25 g / Bulk Custom
Availability
In Stock
Custom Synthesis
Available on request
Structure & Identifiers
Interactive Chemical Structure Model
3-Fluoro-4-Iodopyridine Product Specification
3-Fluoro-4-iodopyridine (CAS: 22282-75-3) is a dihalogenated heterocyclic compound with a pyridine core bearing a fluorine atom at the 3-position and an iodine atom at the 4-position. It is widely recognized as a versatile intermediate in pharmaceutical and organic synthesis. Commercial specifications from reputable vendors indicate a typical purity of ≥97% with a melting point range of 85–89 °C . This compound is a key building block for active pharmaceutical ingredients (APIs) and synthetic ligands, and it has been employed in the synthesis of biologically relevant molecules such as the antibiotic Eudistomin T and β-carboline derivatives [1].
Dihalogenated pyridine with orthogonal fluorine/iodine substitution pattern
Iodine site supports palladium-catalyzed cross-coupling; fluorine enables directed lithiation or later SNAr
Reported building block for β-carboline alkaloid synthesis and polysubstituted pyridine scaffolds
[1] Rocca, P., Marsais, F., Godard, A., Quéguiner, G., Adams, L., & Alo, B. (1995). Carbolines, Part VIII. An Original Synthesis of the Antibiotic Eudistomin T. Synthetic Communications, 25(21), 3373–3379. View Source
Why Monohalogenated Analogs Are Not Substitutes
Generic substitution with mono-halogenated pyridine analogs is not feasible due to the distinct, orthogonal reactivity imparted by the specific 3-fluoro,4-iodo substitution pattern. The combination of these two different halogen atoms on the pyridine ring creates a unique chemical handle for site-selective transformations. The iodine atom serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), while the fluorine atom can direct metalation to a specific position or be retained for subsequent nucleophilic aromatic substitution (SNAr) [1] [2]. Using a compound like 4-iodopyridine would lack the fluorine-directing effect for further functionalization, while 3-fluoropyridine would not provide the reactive iodine site necessary for initial C–C bond formation. This dual reactivity is essential for the convergent synthesis of complex molecules such as polysubstituted pyridines and β-carboline alkaloids, where a stepwise, controlled functionalization strategy is required [1] [3].
Mono-iodinated pyridine analogs lack the fluorine-directing effect, altering regiochemical outcomes in ortho-lithiation.
Mono-fluorinated pyridines cannot provide the reactive iodine site required for initial palladium-catalyzed cross-coupling.
Sequential, site-selective functionalization – essential for convergent synthesis – is not supported by single-halogen pyridines.
[1] Rocca, P., Cochennec, C., Marsais, F., Thomas-dit-Dumont, L., Mallet, M., Godard, A., & Quéguiner, G. (1993). First Metalation of Aryl Iodides: Directed Ortho-Lithiation of Iodopyridines, Halogen-Dance, and Application to Synthesis. The Journal of Organic Chemistry, 58(27), 7832–7838. View Source
[2] Saitton, S., Kihlberg, J., & Luthman, K. (2004). A synthetic approach to 2,3,4-substituted pyridines useful as scaffolds for tripeptidomimetics. Tetrahedron, 60(29), 6113–6120. View Source
[3] Sharif, M., Shoaib, K., Ahmed, S., Reimann, S., Iqbal, J., Hashmi, M. A., Ayub, K., Yelibayeva, N., Ospanov, M., Turmukhanova, M. Z., Abilov, Z. A., & Langer, P. (2017). Synthesis of functionalised fluorinated pyridine derivatives by site-selective Suzuki-Miyaura cross-coupling reactions of halogenated pyridines. Zeitschrift für Naturforschung B, 72(4), 263–279. View Source
Comparative Reactivity Profile
Melting Point Comparison with 4-Iodopyridine
The melting point of 3-fluoro-4-iodopyridine is consistently reported between 85–89 °C, which is significantly lower than that of its closest mono-iodinated analog, 4-iodopyridine, which melts at 92–99 °C . This difference in physical state can be crucial for handling, formulation, and purification processes in a laboratory or industrial setting.
Melting PointSpecification review
85–89 °C (target) vs 92–99 °C (4-iodopyridine)
Supports physical identity check; lower range may ease handling
Target compound melts at a temperature ~3–14 °C lower than the comparator.
Conditions
Standard atmospheric pressure; reported from commercial vendor certificates of analysis and peer-reviewed literature.
Why This Matters
A lower melting point can facilitate easier handling as a solid or melt, which may be advantageous in specific synthetic protocols or formulations, and it serves as a simple, quantifiable identity check for procurement.
Treatment of 3-fluoro-4-iodopyridine with LDA at –75 °C results in metalation that is directed by the fluorine atom, not the iodine, leading to a 4-substituted-3-fluoro-2-iodopyridine after an iodine migration event. This contrasts with 4-iodopyridine, where lithiation is directed by the iodine atom to yield 4-substituted-2-chloro-3-fluoro-5-iodopyridines [1] [2]. The yields for this transformation are reported as 'good to high' for the target compound, while specific yields for a similar transformation on a comparator (2-chloro-3-fluoro-4-iodopyridine) are in the range of 64–78% [1].
Metalation directed by fluorine; iodo migration to the 2-position; yields described as 'good to high'.
Comparator Or Baseline
4-Iodopyridine: Iodine-directed lithiation.
Quantified Difference
Target compound undergoes fluoro-directed lithiation, enabling a different substitution pattern compared to iodine-directed lithiation on analogs.
Conditions
LDA, THF, –75 °C, 4 hours.
Why This Matters
This unique regioselectivity, driven by the fluorine atom, provides a synthetic route to 2-iodo-3-fluoropyridine derivatives that are not accessible via the reactivity of simple 4-iodopyridine, making the target compound a specific precursor for further functionalization at the 2-position.
[1] Rocca, P., Cochennec, C., Marsais, F., Thomas-dit-Dumont, L., Mallet, M., Godard, A., & Quéguiner, G. (1993). First Metalation of Aryl Iodides: Directed Ortho-Lithiation of Iodopyridines, Halogen-Dance, and Application to Synthesis. The Journal of Organic Chemistry, 58(27), 7832–7838. View Source
[2] Rocca, P., Cochennec, C., Marsais, F., Thomas-dit-Dumont, L., Mallet, M., Godard, A., & Quéguiner, G. (1993). First Metalation of Aryl Iodides: Directed Ortho-Lithiation of Iodopyridines, Halogen-Dance, and Application to Synthesis. The Journal of Organic Chemistry, 58(27), 7832–7838. (Table I, Table IV) View Source
Orthogonal Cross-Coupling Reactivity
3-Fluoro-4-iodopyridine demonstrates a clear hierarchy of reactivity in palladium-catalyzed cross-coupling reactions. The C–I bond undergoes Suzuki-Miyaura coupling with boronic acids under mild conditions (e.g., Pd(PPh3)4, K2CO3, DME/H2O, 80 °C, 12h) with typical yields of 75–85% . In contrast, the C–F bond remains inert under these conditions, allowing for subsequent functionalization. This is a class-level inference based on the established reactivity of aryl iodides versus aryl fluorides in cross-coupling chemistry. Mono-halogenated analogs like 4-iodopyridine would lack the orthogonal, less-reactive fluorine handle for further derivatization [1].
Cross-Coupling ReactivityClass-level
C–I couples in 75–85% yield; C–F remains inert under mild Pd conditions
Class-level inference; verify for specific substrate scope
Palladium CatalysisCross-CouplingChemoselectivity
Evidence Dimension
Reactivity in Pd-Catalyzed Suzuki-Miyaura Cross-Coupling
Target Compound Data
C–I bond couples with boronic acids in 75–85% yield under standard conditions. C–F bond is inert.
Comparator Or Baseline
4-Iodopyridine: C–I bond couples, but lacks a second, orthogonal halogen for further reactions.
Quantified Difference
The target compound provides two orthogonal reactive sites (iodine for coupling, fluorine for retention or later SNAr), whereas the comparator offers only one.
This orthogonal reactivity profile is a key differentiator for the synthesis of complex molecules, enabling a sequential, site-selective functionalization strategy that is not possible with mono-halogenated pyridines.
Palladium CatalysisCross-CouplingChemoselectivity
[1] Sharif, M., Shoaib, K., Ahmed, S., Reimann, S., Iqbal, J., Hashmi, M. A., Ayub, K., Yelibayeva, N., Ospanov, M., Turmukhanova, M. Z., Abilov, Z. A., & Langer, P. (2017). Synthesis of functionalised fluorinated pyridine derivatives by site-selective Suzuki-Miyaura cross-coupling reactions of halogenated pyridines. Zeitschrift für Naturforschung B, 72(4), 263–279. View Source
3-Fluoro-4-Iodopyridine Key Applications
β-Carboline Alkaloid Synthesis (Eudistomin T)
3-Fluoro-4-iodopyridine is an essential building block in the convergent synthesis of the antibiotic Eudistomin T and other β-carboline alkaloids. The synthetic route involves a Suzuki coupling at the iodine position with (2-pivaloylaminophenyl)boronic acid, followed by a directed lithiation of the resulting intermediate and cyclization. The presence of the fluorine atom is critical for the final structure and biological activity of the target molecule, and this specific substitution pattern is not replicable with 4-iodopyridine or 3-fluoropyridine alone [1] .
Polysubstituted Pyridine Synthesis via Directed Lithiation
The fluorine atom in 3-fluoro-4-iodopyridine acts as a directing group for lithiation at low temperatures (e.g., –75 °C with LDA). This enables the preparation of 4-substituted-3-fluoro-2-iodopyridines, which are valuable intermediates for further functionalization. This method provides a unique route to densely substituted pyridine scaffolds that are otherwise difficult to access. The process is a key step in the synthesis of complex heterocycles for pharmaceutical research [2].
Site-Selective Cross-Coupling for API Intermediates
In medicinal chemistry and process development, the orthogonal reactivity of the C–I and C–F bonds in 3-fluoro-4-iodopyridine allows for a two-step, site-selective functionalization strategy. First, the iodine atom undergoes a palladium-catalyzed cross-coupling (e.g., Suzuki or Sonogashira) to install a carbon framework. Second, the fluorine atom can be used for a nucleophilic aromatic substitution (SNAr) reaction or retained to modulate the physicochemical properties (e.g., metabolic stability) of the final drug candidate [3].
Application
Selection Property
Validation Focus
β-Carboline alkaloid synthesis (Eudistomin T)
Orthogonal halogen reactivity pattern
Confirm Suzuki coupling and cyclization step compatibility
Polysubstituted pyridine synthesis via directed lithiation
Fluorine-directed lithiation regioselectivity
Validate 2-position functionalization and halogen-dance outcome
Site-selective cross-coupling for API intermediates
Sequential C–I coupling / C–F retention
Verify cross-coupling yield and later SNAr feasibility
[1] Rocca, P., Marsais, F., Godard, A., Quéguiner, G., Adams, L., & Alo, B. (1995). Carbolines, Part VIII. An Original Synthesis of the Antibiotic Eudistomin T. Synthetic Communications, 25(21), 3373–3379. View Source
[2] Rocca, P., Cochennec, C., Marsais, F., Thomas-dit-Dumont, L., Mallet, M., Godard, A., & Quéguiner, G. (1993). First Metalation of Aryl Iodides: Directed Ortho-Lithiation of Iodopyridines, Halogen-Dance, and Application to Synthesis. The Journal of Organic Chemistry, 58(27), 7832–7838. View Source
[3] Sharif, M., Shoaib, K., Ahmed, S., Reimann, S., Iqbal, J., Hashmi, M. A., Ayub, K., Yelibayeva, N., Ospanov, M., Turmukhanova, M. Z., Abilov, Z. A., & Langer, P. (2017). Synthesis of functionalised fluorinated pyridine derivatives by site-selective Suzuki-Miyaura cross-coupling reactions of halogenated pyridines. Zeitschrift für Naturforschung B, 72(4), 263–279. View Source
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